molecular formula C20H24N4O3S B2927008 N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921488-22-4

N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No.: B2927008
CAS No.: 921488-22-4
M. Wt: 400.5
InChI Key: MVLNEPKAHQLNFU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a synthetic small molecule belonging to the N-phenylthiazol-2-yl)acetamide family, a scaffold recognized for its potent bioactivity in oncological research . Compounds based on this core structure have demonstrated significant in vitro efficacy against a range of cancer cell lines, including resistant models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The mechanism of action for this chemical class involves inducing programmed cell death through the concomitant initiation of both apoptosis and autophagy, providing a potential multi-pathway approach to targeting malignant cells . The structural components of this molecule are strategically designed for bioactivity; the thiazole ring is a privileged heterocycle in medicinal chemistry, frequently found in molecules that interact with critical biological targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . The incorporation of the 3-cyclohexylureido moiety is intended to influence the compound's pharmacokinetic properties and target binding affinity. Research on closely related analogs shows that such molecules can exhibit favorable pharmacokinetic profiles and significant reduction of tumor growth in in vivo models, highlighting the translational potential of this chemical series . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLNEPKAHQLNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H23N5O3S\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

This compound features a thiazole ring, an acetamide group, and a cyclohexylureido moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes, influencing metabolic pathways.
  • Interaction with Cellular Targets : The presence of the urea group may enhance binding to certain receptors or proteins within cells, modulating their activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-based compounds. For instance:

  • In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. The specific compound under discussion may exhibit similar properties due to its structural analogies with known anticancer agents .

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. Research has shown:

  • Reduction in pro-inflammatory cytokines : Compounds similar to this compound have been found to lower levels of TNF-alpha and IL-6 in various models .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented:

  • Broad-spectrum activity against bacteria and fungi has been observed. The specific compound's ability to disrupt microbial cell walls or inhibit protein synthesis could contribute to its efficacy .

Case Studies

  • Study on Anticancer Properties : A study evaluated the effect of a structurally similar thiazole derivative on human breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
  • Anti-inflammatory Research : In a rodent model of arthritis, administration of a related thiazole compound resulted in decreased joint swelling and reduced inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural uniqueness lies in its 3-acetylphenyl and 3-cyclohexylureido groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiazole Acetamide Derivatives
Compound Name/ID Thiazole Substituent Acetamide Substituent Key Features Biological Activity/Notes Reference
Target Compound 2-(3-cyclohexylureido) N-(3-acetylphenyl) Electron-withdrawing acetyl group; bulky cyclohexyl urea No direct activity data N/A
CAS 921488-43-9 2-(3-cyclohexylureido) N-(3,4-dimethylphenyl) Methyl groups enhance hydrophobicity No activity data
CAS 897613-92-2 2-(3-(2-methoxyphenyl)ureido) N-(4-trifluoromethoxyphenyl) Methoxy and trifluoromethoxy groups; high lipophilicity No activity data
107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) 4-methylthiazol-2-yl m-tolyl Meta-methyl improves bacterial targeting MIC: 12.5–6.25 μg/mL (antibacterial)
17d (CDK9 inhibitor) Exo-norbornane-amino Dihydrobenzo[d][1,4]dioxine Rigid bicyclic structure enhances selectivity 79% yield; CDK9 inhibition study

Key Research Findings and Gaps

  • Structure-Activity Relationships (SAR) :
    • Thiazole Substituents : Urea groups (e.g., cyclohexyl, methoxyphenyl) contribute to hydrogen bonding, critical for enzyme inhibition.
    • Acetamide Substituents : Meta-substituted aryl groups (e.g., m-tolyl, 3-acetylphenyl) optimize steric and electronic interactions with targets.
  • Unresolved Questions: No data on the target compound’s inhibitory activity (e.g., kinase, antimicrobial) or pharmacokinetics. Limited information on the impact of cyclohexylurea versus aromatic urea groups on selectivity.

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